Cas no 1798409-68-3 ((E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide)

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide is a synthetic acrylamide derivative featuring a furan ring and a methoxy-substituted tolyl group. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, serving as a potential intermediate for biologically active molecules. The presence of the furan moiety enhances its reactivity in cross-coupling reactions, while the methoxy and o-tolyl groups contribute to steric and electronic modulation. Its well-defined molecular structure allows for precise functionalization, making it valuable in the development of novel pharmacophores or materials. The compound is typically characterized by NMR, HPLC, and mass spectrometry to ensure high purity and consistency.
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide structure
1798409-68-3 structure
Product Name:(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide
CAS No:1798409-68-3
MF:C17H19NO3
MW:285.337664842606
CID:6166540
PubChem ID:71810460
Update Time:2025-11-05

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(furan-2-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide
    • AKOS024568046
    • (2E)-3-(furan-2-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide
    • (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide
    • F6451-1600
    • 1798409-68-3
    • Inchi: 1S/C17H19NO3/c1-13-6-3-4-8-15(13)16(20-2)12-18-17(19)10-9-14-7-5-11-21-14/h3-11,16H,12H2,1-2H3,(H,18,19)/b10-9+
    • InChI Key: BEENYDFMKGTQFL-MDZDMXLPSA-N
    • SMILES: O(C)C(CNC(/C=C/C1=CC=CO1)=O)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 285.13649347g/mol
  • Monoisotopic Mass: 285.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 51.5Ų

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide Pricemore >>

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Additional information on (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide

Research Brief on (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide (CAS: 1798409-68-3)

The compound (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide (CAS: 1798409-68-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and mechanistic insights. The compound's unique structural features, including the furan and acrylamide moieties, make it a promising candidate for drug development, particularly in targeting specific protein-protein interactions or enzymatic pathways.

Recent studies have highlighted the synthetic routes to (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide, with a focus on optimizing yield and purity. One approach involves a multi-step synthesis starting from furan-2-carbaldehyde, followed by a Knoevenagel condensation and subsequent amide coupling. The use of palladium-catalyzed cross-coupling reactions has also been explored to introduce the o-tolyl moiety efficiently. These synthetic advancements are critical for scaling up production and ensuring reproducibility in biological assays.

In terms of biological activity, preliminary in vitro studies have demonstrated that (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide exhibits moderate inhibitory effects on certain kinases and inflammatory mediators. For instance, it has shown promising activity against MAPK and NF-κB pathways, suggesting potential applications in inflammatory diseases and cancer. However, further mechanistic studies are required to elucidate its precise molecular targets and downstream effects. Computational docking studies have provided initial insights into its binding modes, but experimental validation is still underway.

The pharmacokinetic properties of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide are currently under investigation. Early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling indicates moderate bioavailability and metabolic stability, with the methoxy and furan groups playing a role in its pharmacokinetic profile. Structural modifications are being explored to enhance its drug-like properties, such as improving solubility and reducing off-target effects. These efforts are crucial for advancing the compound into preclinical development.

In conclusion, (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide represents a promising scaffold for further drug discovery efforts. Its synthetic accessibility, combined with its intriguing biological activity, makes it a valuable candidate for targeting complex diseases. Future research should focus on detailed mechanistic studies, in vivo efficacy testing, and optimization of its pharmacokinetic properties to unlock its full therapeutic potential.

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